(E)-7-Tetradecenal
Description
(E)-7-Tetradecenal (C₁₄H₂₆O) is an aliphatic aldehyde with a 14-carbon chain and a trans (E)-configured double bond at the 7th position. While its (Z)-isomer is extensively documented as a sex pheromone in insects like Holocacista capensis and Prays oleae , the (E)-isomer is less prevalent in biological systems. It has been identified as a trace volatile organic compound (VOC) in plants such as Arctostaphylos uva-ursi and Vaccinium vitis-idaea (0.1–3.39% relative abundance) , as well as in Ficus hispida .
Properties
CAS No. |
37011-96-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(E)-tetradec-7-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3/b8-7+ |
InChI Key |
AVHNDAZRNRAYTP-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCC=O |
Canonical SMILES |
CCCCCCC=CCCCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism: (E)- vs. (Z)-7-Tetradecenal
The geometric isomerism of the double bond significantly impacts biological activity and physicochemical properties:
The cis (Z)-geometry in pheromones enhances binding to insect olfactory receptors, whereas the trans (E)-isomer’s role remains speculative .
Comparison with Other Aldehyde Pheromones
(a) Chain Length and Double Bond Position
- (Z)-5-Tetradecenal : A key pheromone component for Holocacista capensis. Field trials show that blends of (Z)-5- and (Z)-7-Tetradecenal are essential for male attraction, while (Z)-9-Hexadecenal is inactive .
- capensis .
- (Z)-11-Hexadecenal : Used in pest control but requires distinct formulation due to lower release rates (0.05% w/w/day) compared to (Z)-7-Tetradecenal (0.06% w/w/day) .
(b) Functional Group Variations
- (E)-8-Dodecenyl Acetate : A moth pheromone with higher release rates (0.3% w/w/day) than aldehydes due to ester volatility .
- (Z)-7,11-Hexadecadienal : A diunsaturated aldehyde with slower release kinetics (0.05% w/w/day) .
Release Kinetics in Polymer Carriers
Polymer-based formulations optimize pheromone release for sustainable pest control. Key
| Compound | Polymer Matrix | Release Rate (w/w/day) | Duration |
|---|---|---|---|
| (Z)-7-Tetradecenal | Cellulose Acetate (CA) | 0.06% ± 0.02% | ≈9 weeks |
| (Z,Z)-7,11-Hexadecadienal | Ethylene-Vinyl Acetate | 0.05% | ≈9 weeks |
| (E)-8-Dodecenyl Acetate | Ethylene-Vinyl Acetate | 0.3% | ≈9 weeks |
The (Z)-7-Tetradecenal’s near-linear release profile makes it suitable for long-term mating disruption strategies , but comparable data for the (E)-isomer are absent.
Solubility and Formulation Challenges
Solubility in organic solvents (e.g., hexane, acetone) is critical for pheromone formulation. Data gaps persist for aldehydes like (Z)-7-Tetradecenal, complicating product standardization . No studies address the (E)-isomer’s solubility, limiting its commercial applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
